

Application Notes and Protocols for Oral Formulation of Leritrelvir

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Compound of Interest

Compound Name: *Leritrelvir*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of **Leritrelvir** for oral administration, based on available preclinical and clinical research data. The included protocols offer standardized methodologies for key experiments relevant to the development and characterization of oral dosage forms of **Leritrelvir**.

Application Notes

1. Introduction

Leritrelvir (also known as RAY1216) is an orally active, α -ketoamide-based peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] By targeting this crucial viral enzyme, **Leritrelvir** blocks the cleavage of viral polyprotein precursors, a process essential for viral replication and transcription.[1][4][5] Preclinical and clinical studies have demonstrated its potent antiviral activity against various SARS-CoV-2 variants and a favorable pharmacokinetic profile that supports its use as a monotherapy without the need for a pharmacokinetic enhancer like ritonavir.[2][6][7]

2. Mechanism of Action

Leritrelvir acts as a slow-tight binding, competitive inhibitor of the SARS-CoV-2 Mpro.[8] Its α -ketoamide warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[8] This inhibition prevents the processing of viral polyproteins (pp1a

and pp1ab) into functional non-structural proteins (nsps), thereby halting the formation of the viral replication-transcription complex and suppressing viral propagation.[1][5] In addition to its primary antiviral action, some evidence suggests **Leritrelvir** may also modulate the host immune response.[4]

3. Formulation for Oral Administration

Leritrelvir has been successfully formulated into an immediate-release tablet for oral administration in clinical trials.[2] The approved oral dosage for mild-to-moderate COVID-19 is 400 mg administered three times daily (TID) for five days.[2][6][9]

For preclinical in vivo research in animal models, a common approach for administering poorly soluble compounds involves creating a suspension. A suggested vehicle for **Leritrelvir** involves dissolving the compound first in a minimal amount of an organic solvent like DMSO, followed by suspension in an oil-based vehicle such as corn oil to achieve the desired concentration for oral gavage.[8]

4. Summary of Preclinical and Clinical Data

Leritrelvir has undergone extensive evaluation, demonstrating a favorable safety and efficacy profile.

- **In Vitro Activity:** **Leritrelvir** shows potent inhibitory activity against multiple SARS-CoV-2 variants in cell-based assays, with IC₅₀ and EC₅₀ values typically in the nanomolar range. [5][6][8]
- **Animal Pharmacokinetics:** Studies in mice and rats indicated improved pharmacokinetic properties compared to other protease inhibitors, which supported its development as a standalone therapy.[7] In infected K18-hACE2 mice, oral administration of **Leritrelvir** resulted in a dose-dependent reduction in lung viral titers and improved lung pathology.[5]
- **Human Pharmacokinetics:** In Phase 1 studies, **Leritrelvir** was rapidly absorbed following oral administration, with peak plasma concentrations (C_{max}) reached within 1.3 to 1.5 hours. [7] The average half-life ranges from 3 to 10 hours.[7] The drug exhibits moderate plasma protein binding (74.5% to 79.7%).[7] Co-administration with food or the presence of mild to moderate hepatic impairment did not have a clinically significant effect on its pharmacokinetics, suggesting no dose adjustments are needed under these conditions.[6][7]

- Clinical Efficacy: A Phase 3 clinical trial demonstrated that **Leritrelvir** monotherapy (400 mg TID) significantly shortened the time to sustained clinical recovery in patients with mild-to-moderate COVID-19 compared to a placebo.[\[2\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data Summary

Table 1: In Vitro Activity of **Leritrelvir**

Parameter	Virus Strain/Variant	Cell Line	Value	Reference
IC50	SARS-CoV-2 βCoV/KOR/KC DC03/2020	Vero	36 nM	[5] [6]
IC90	SARS-CoV-2 βCoV/KOR/KCD C03/2020	Vero	92 nM	[5] [6]
Ki	SARS-CoV-2 Mpro	-	8.6 nM	[8]
EC50	Wild Type (WT)	-	95 nM	[8]
EC50	Alpha Variant	-	130 nM	[8]
EC50	Beta Variant	-	277 nM	[8]
EC50	Delta Variant	-	97 nM	[8]
EC50	Omicron BA.1	-	86 nM	[8]
EC90	Wild Type (WT)	-	165 ng/mL	[5] [6]

| EC90 | Omicron Strain | - | 209.7 ng/mL |[\[5\]](#)[\[6\]](#) |

Table 2: Human Pharmacokinetic Parameters of **Leritrelvir** (Single Dose)

Parameter	Dose Range	Value	Reference
Tmax (Time to Peak Concentration)	200–1600 mg	1.3–1.5 hours	[7]
t1/2 (Half-life)	200–1600 mg	3–10 hours	[7]

| Plasma Protein Binding | N/A | 74.5%–79.7% |[7] |

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of **Leritrelvir** in aqueous media at various physiologically relevant pH levels.

Materials:

- **Leritrelvir** powder
- Phosphate buffered saline (PBS) at pH 7.4
- Citrate buffer at pH 3.0 and 5.0
- Simulated Gastric Fluid (SGF, pH 1.2)
- Simulated Intestinal Fluid (SIF, pH 6.8)
- HPLC-grade water, acetonitrile, and methanol
- Calibrated analytical balance, vortex mixer, orbital shaker (37°C), centrifuge
- HPLC system with a suitable column (e.g., C18)

Procedure:

- Prepare buffers (SGF, SIF, etc.) according to USP standards.

- Add an excess amount of **Leritreivir** powder to separate vials containing a known volume (e.g., 2 mL) of each buffer. The solid should be visible at the bottom of the vial to ensure saturation.
- Tightly cap the vials and place them in an orbital shaker set to 37°C.
- Shake the samples for 24-48 hours to allow them to reach equilibrium.
- After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant.
- Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Analyze the samples by a validated HPLC method to determine the concentration of dissolved **Leritreivir**.
- Perform the experiment in triplicate for each condition.

Protocol 2: In Vitro Dissolution Testing for Immediate-Release Tablets

This protocol provides a general methodology for evaluating the dissolution profile of **Leritreivir** tablets, based on FDA guidelines for immediate-release solid oral dosage forms.[\[11\]](#)

Materials:

- **Leritreivir** tablets (e.g., 400 mg)
- USP Apparatus 2 (Paddle)
- Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) or pH 6.8 phosphate buffer. For poorly soluble drugs, a medium containing a small percentage of surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be justified.[\[11\]](#)[\[12\]](#)
- Water bath set to $37 \pm 0.5^{\circ}\text{C}$

- Syringes with cannula filters (e.g., 0.45 µm PTFE)
- HPLC vials and a validated HPLC method

Procedure:

- De-aerate the dissolution medium and place 900 mL into each vessel. Equilibrate the medium to 37 ± 0.5°C.
- Set the paddle rotation speed to 50 or 75 rpm.[\[11\]](#)
- Carefully drop one **Leritrelvir** tablet into each vessel. Start the timer immediately.
- Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
- Immediately filter the withdrawn sample through a 0.45 µm filter into an HPLC vial. Discard the first few mL of the filtrate to avoid adsorptive effects.[\[13\]](#)
- If necessary, replace the withdrawn sample volume with fresh, pre-warmed medium.
- Analyze the samples using a validated HPLC method to determine the concentration of **Leritrelvir**.
- Calculate the cumulative percentage of the drug released at each time point, correcting for any volume replacement.
- Plot the percentage of drug dissolved versus time to generate the dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the oral pharmacokinetics of a **Leritrelvir** formulation in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

Materials:

- **Leritrelvir**

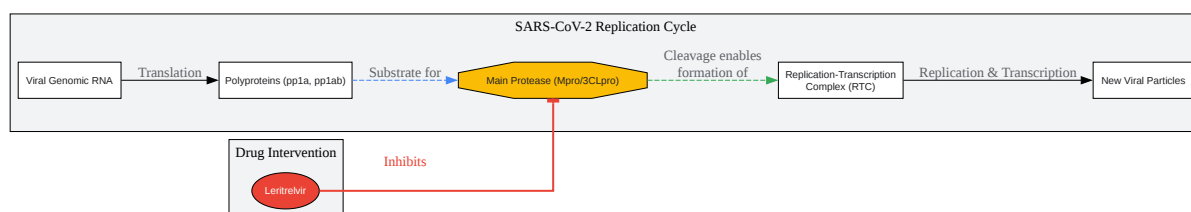
- Vehicle: DMSO and Corn Oil[8]
- Test animals (e.g., male Sprague-Dawley rats, 200-250g)
- Oral gavage needles
- Blood collection supplies (e.g., K2-EDTA tubes, micro-capillary tubes)[7]
- Centrifuge
- -80°C freezer
- LC-MS/MS system for bioanalysis[7]

Procedure:

- **Formulation Preparation:** Prepare the dosing formulation. For example, dissolve **Leritrelvir** in DMSO to create a stock solution (e.g., 25 mg/mL). Then, dilute this stock solution with corn oil to the final desired dosing concentration (e.g., 2.5 mg/mL).[8] Vortex thoroughly to ensure a uniform suspension.
- **Animal Dosing:** Fast the animals overnight (with access to water) before dosing. Administer the **Leritrelvir** formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.
- **Blood Sampling:** Collect blood samples (approx. 100-200 µL) into K2-EDTA tubes at specified time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
- **Plasma Preparation:** Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.[7]
- **Sample Storage:** Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[7][8]
- **Bioanalysis:** Determine the plasma concentrations of **Leritrelvir** using a validated LC-MS/MS method.

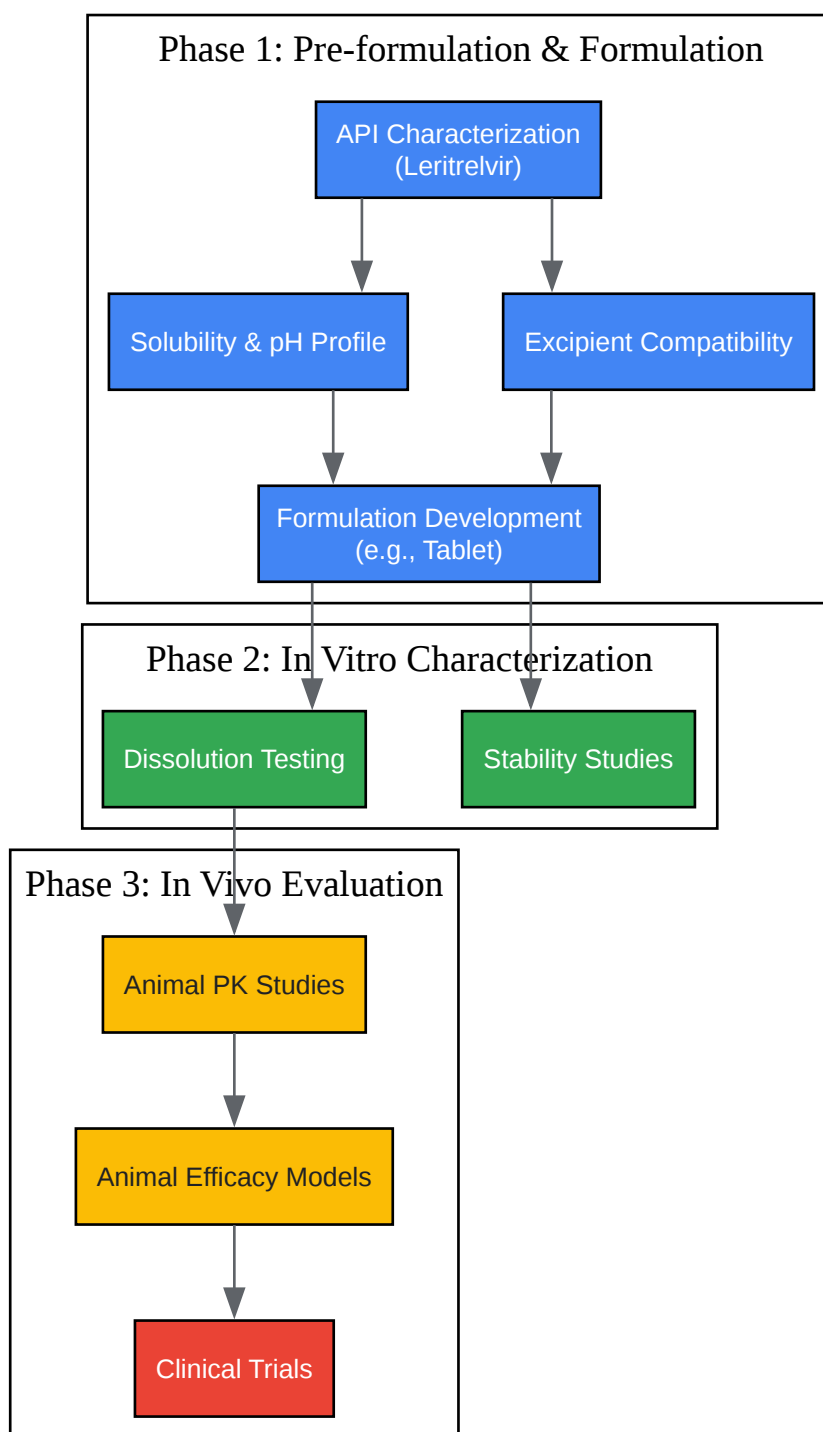
- Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.[14]

Mandatory Visualizations



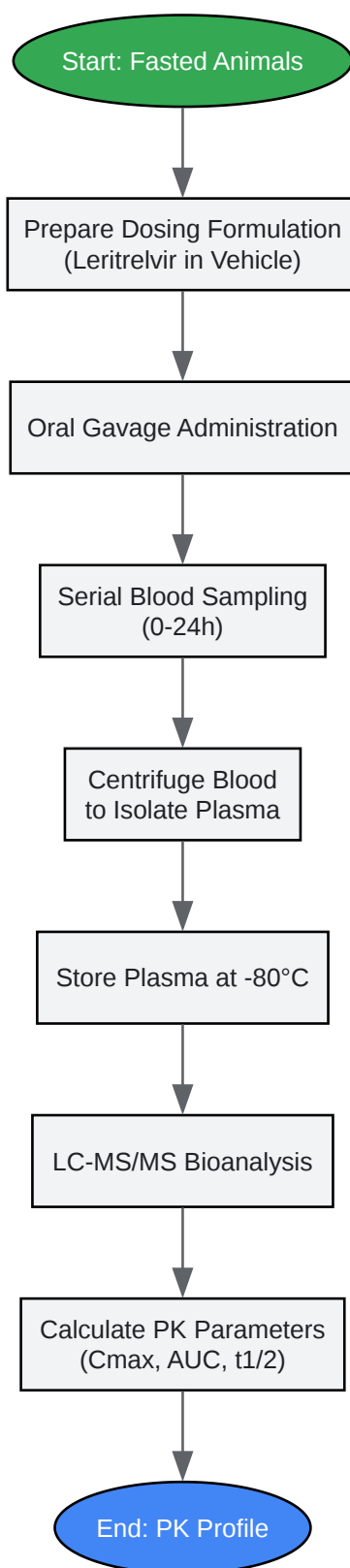
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Caption: Mechanism of action of **Leritrelvir** in inhibiting SARS-CoV-2 replication.



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Caption: General workflow for the development and testing of an oral drug formulation.



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Caption: Experimental workflow for a typical oral pharmacokinetic study in rodents.

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